
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound features a trifluorobenzoyl group, which is known for its electron-withdrawing properties, and a bromo substituent, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2,4,5-trifluorobenzoyl chloride.
Reaction with Ethyl Acetoacetate: The benzoyl chloride is then reacted with ethyl acetoacetate in the presence of a base such as pyridine to form the desired enone.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control, solvent selection, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The enone can be oxidized to form epoxides or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., methanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide), solvents (e.g., acetonitrile, water).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols or other reduced products.
Oxidation: Formation of epoxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzoyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bromo substituent can form covalent bonds with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (Z)-2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with a chloro substituent instead of bromo.
Ethyl (Z)-2-(3-iodo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with an iodo substituent instead of bromo.
Uniqueness
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions that are not possible with other halogens. The trifluorobenzoyl group also imparts unique electronic properties that influence the compound’s reactivity and interactions.
Propiedades
Fórmula molecular |
C14H12BrF3O4 |
|---|---|
Peso molecular |
381.14 g/mol |
Nombre IUPAC |
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C14H12BrF3O4/c1-3-21-6-8(14(20)22-4-2)13(19)7-5-9(16)12(18)10(15)11(7)17/h5-6H,3-4H2,1-2H3/b8-6- |
Clave InChI |
QKALLHLEBYAROM-VURMDHGXSA-N |
SMILES isomérico |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)Br)F)F)\C(=O)OCC |
SMILES canónico |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)Br)F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
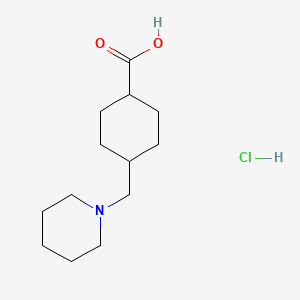
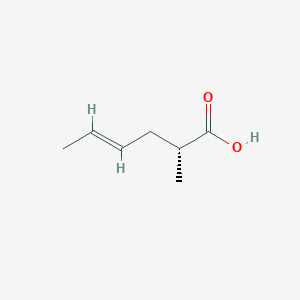
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
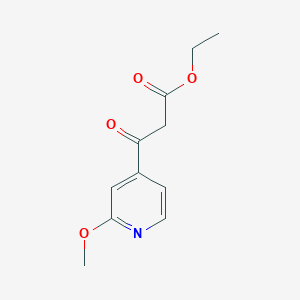
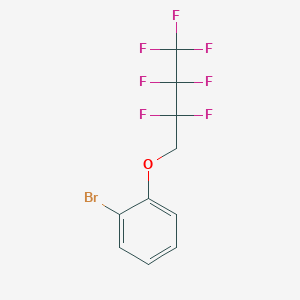
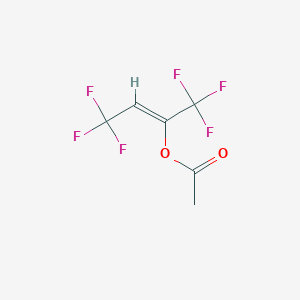
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
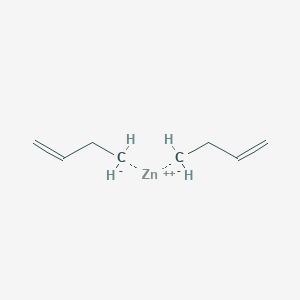
![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)

